N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Description
“N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide” is a compound that belongs to the class of pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamides were synthesized by varying the active part (carboxamide group) of the pyrazole .
Molecular Structure Analysis
Pyrazoles, including “this compound”, are characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known to undergo catalytic hydrogenation to form pyrazolines .
Chemical Reactions Analysis
Pyrazoles are resistant to oxidizing and reducing agents but are known to undergo catalytic hydrogenation to form pyrazolines . On reduction, pyrazolines either yield pyrazolidines or undergo ring cleavage; and when oxidized, they form blue or red coloring matter .
Physical and Chemical Properties Analysis
Pyrazolines, including “this compound”, are colorless liquids with a boiling point in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character .
Future Directions
The future directions for “N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide” and similar compounds likely involve further exploration of their biological activities and potential applications in various fields of science . The development of new synthetic techniques and the discovery of novel biological activities related to pyrazole derivatives are areas of ongoing research .
Properties
IUPAC Name |
N,3-diphenyl-3,4-dihydropyrazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQJMOJMXRLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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